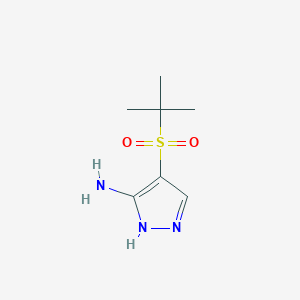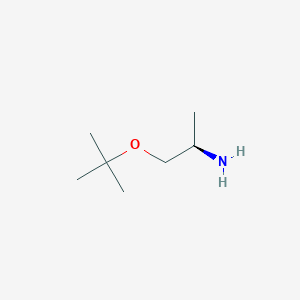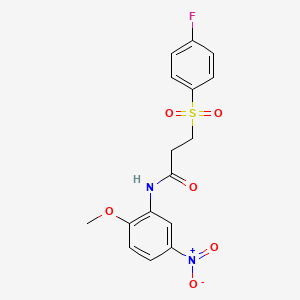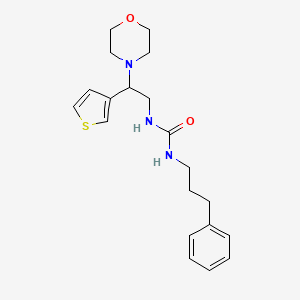
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, commonly known as MTIU, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and cancer.
Mecanismo De Acción
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which is an enzyme that catalyzes the hydrolysis of EETs to DHETs. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have beneficial effects in various diseases. The mechanism of action of MTIU involves the formation of a covalent bond between the inhibitor and the catalytic site of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea.
Biochemical and Physiological Effects
MTIU has been shown to have beneficial effects in various diseases, including hypertension, inflammation, and cancer. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have anti-inflammatory, vasodilatory, and anti-cancer effects. In addition, MTIU has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which makes it an ideal tool for studying the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases. The advantages of using MTIU in lab experiments include its high potency and selectivity, its ability to modulate the EET/DHET ratio, and its well-defined mechanism of action. The limitations of using MTIU in lab experiments include its potential toxicity and off-target effects, which need to be carefully monitored.
Direcciones Futuras
For research on MTIU include the development of more potent and selective inhibitors of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, the optimization of the dosing and administration regimens, and the evaluation of its safety and efficacy in clinical trials. In addition, the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases needs to be further elucidated, and the potential of MTIU as a therapeutic agent in these diseases needs to be explored.
Métodos De Síntesis
MTIU can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 1-(2-morpholinoethyl)-3-(3-phenylpropyl)urea with thiophene-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The purity and yield of the product can be improved using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MTIU has been extensively studied for its potential therapeutic applications in various diseases. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of epoxyeicosatrienoic acids (EETs) and a decrease in the levels of dihydroxyeicosatrienoic acids (DHETs). EETs are potent vasodilators and anti-inflammatory mediators, while DHETs are pro-inflammatory and vasoconstrictive. Therefore, the modulation of the EET/DHET ratio by MTIU has been shown to have beneficial effects in various diseases.
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-20(21-9-4-7-17-5-2-1-3-6-17)22-15-19(18-8-14-26-16-18)23-10-12-25-13-11-23/h1-3,5-6,8,14,16,19H,4,7,9-13,15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUWWWOQONLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCCCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

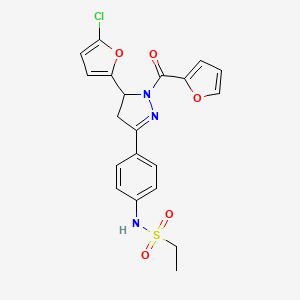
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)
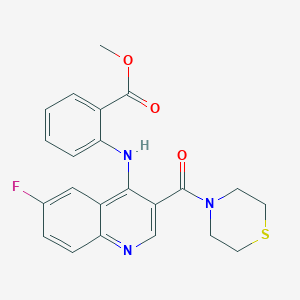
![2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2920944.png)
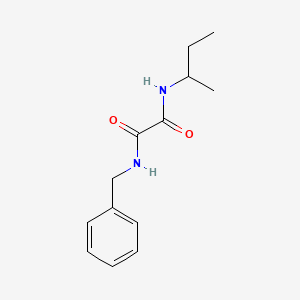
![1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2920947.png)
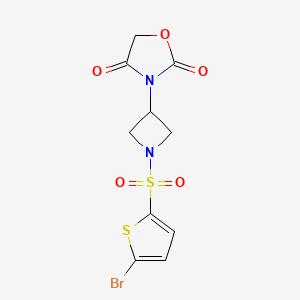
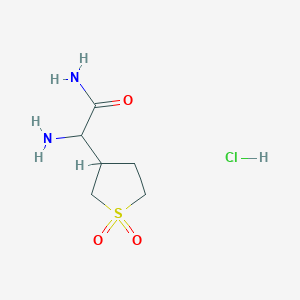
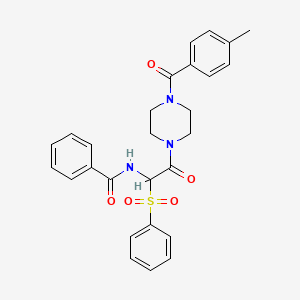
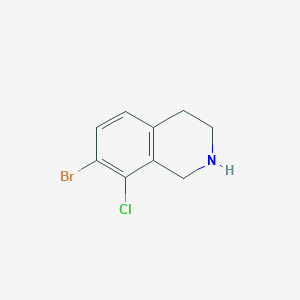
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2920960.png)
